Cas no 14069-89-7 (2-ISOCYANOBUTANE)

2-ISOCYANOBUTANE structure
2-ISOCYANOBUTANE structure
商品名:2-ISOCYANOBUTANE
CAS番号:14069-89-7
MF:C5H9N
メガワット:83.13170
CID:903176
PubChem ID:2769490

2-ISOCYANOBUTANE 化学的及び物理的性質

名前と識別子

    • 2-ISOCYANOBUTANE
    • (+/-)sec-butyl isocyanide
    • 2-Methyl-propyl-isonitril
    • Butane,2-isocyano
    • s-butyl isocyanide
    • sec.-Butylisonitril
    • sec-butyl isonitrile
    • HANSA ISN-0025
    • BIO-FARMA BF001330
    • SEC-BUTYLISOCYANIDE
    • AKOS001476744
    • 14069-89-7
    • methyl propyl isonitrile
    • MFCD02664564
    • sec-butyl isocyanide
    • Butane, 2-isocyano-
    • DTXSID60377745
    • GS-0292
    • BBL020978
    • EN300-1830927
    • STK893684
    • MDL: MFCD02664564
    • インチ: InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3
    • InChIKey: WMMGIBWFZLSMHE-UHFFFAOYSA-N
    • ほほえんだ: CCC(C)[N+]#[C-]

計算された属性

  • せいみつぶんしりょう: 83.07350
  • どういたいしつりょう: 83.073499291g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 67.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 4.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 0.7643
  • ふってん: 117.25°C (estimate)
  • 屈折率: 1.3879
  • PSA: 0.00000
  • LogP: 0.93490

2-ISOCYANOBUTANE セキュリティ情報

2-ISOCYANOBUTANE 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-ISOCYANOBUTANE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1830927-5.0g
2-isocyanobutane
14069-89-7 95%
5g
$2525.0 2023-06-03
Fluorochem
021031-10g
sec-Butylisocyanide
14069-89-7
10g
£1313.00 2022-02-28
Enamine
EN300-1830927-0.05g
2-isocyanobutane
14069-89-7 95%
0.05g
$202.0 2023-09-19
Enamine
EN300-1830927-0.5g
2-isocyanobutane
14069-89-7 95%
0.5g
$679.0 2023-09-19
Enamine
EN300-1830927-1.0g
2-isocyanobutane
14069-89-7 95%
1g
$871.0 2023-06-03
Fluorochem
021031-25g
sec-Butylisocyanide
14069-89-7
25g
£2200.00 2022-02-28
A2B Chem LLC
AI34275-25g
Butane, 2-isocyano-
14069-89-7 ≥ 95 %
25g
$3985.00 2024-04-20
1PlusChem
1P00HWCJ-5g
Butane, 2-isocyano-
14069-89-7 95%
5g
$2883.00 2024-06-21
A2B Chem LLC
AI34275-5g
Butane, 2-isocyano-
14069-89-7 ≥ 95 %
5g
$1761.00 2024-04-20
1PlusChem
1P00HWCJ-50mg
Butane, 2-isocyano-
14069-89-7 95%
50mg
$242.00 2024-06-21

2-ISOCYANOBUTANE 合成方法

2-ISOCYANOBUTANE 関連文献

2-ISOCYANOBUTANEに関する追加情報

Professional Introduction to 2-Isocyanobutane (CAS No: 14069-89-7)

2-Isocyanobutane, with the chemical formula C₄H₇NO, is a significant compound in the field of organic synthesis and polymer chemistry. Its CAS number, 14069-89-7, uniquely identifies it in scientific literature and industrial applications. This isocyanate derivative is particularly valued for its role in the production of polyurethane polymers, specialty chemicals, and as an intermediate in pharmaceutical synthesis. The compound’s unique reactivity stems from its isocyanate functional group (-NCO), which makes it highly versatile in forming covalent bonds with hydroxyl groups, amines, and other active hydrogen-containing molecules.

The chemical properties of 2-isocyanobutane make it a critical building block in modern material science. Its ability to polymerize with polyols results in the formation of flexible and rigid polyurethane foams, which are widely used in automotive insulation, construction materials, and furniture manufacturing. The compound’s reactivity also allows for the synthesis of urethane-based coatings and adhesives, enhancing durability and performance in various industrial applications. Recent advancements in polymer chemistry have leveraged 2-isocyanobutane to develop novel biodegradable polymers, addressing environmental concerns while maintaining high functionality.

In pharmaceutical research, 2-isocyanobutane has garnered attention as a precursor in the synthesis of bioactive molecules. Its incorporation into drug candidates can lead to compounds with enhanced pharmacokinetic profiles. For instance, studies have explored its use in developing protease inhibitors and anti-inflammatory agents. The isocyanate group’s reactivity enables selective functionalization, allowing medicinal chemists to design molecules with targeted biological activity. Furthermore, the compound’s role in generating urea linkages has been investigated for its potential in creating stable drug delivery systems.

Recent research highlights the use of 2-isocyanobutane in green chemistry initiatives. By optimizing reaction conditions to minimize waste and energy consumption, scientists have been able to produce polyurethane materials with reduced environmental impact. This aligns with global efforts to develop sustainable alternatives to traditional petrochemical-based products. Additionally, the compound’s compatibility with renewable polyols derived from natural sources has opened new avenues for eco-friendly polymer production. Such innovations underscore the importance of 2-isocyanobutane as a bridge between conventional chemistry and sustainable practices.

The industrial application of 2-isocyanobutane extends beyond polymers into specialty chemicals. Its use as a crosslinking agent in two-part adhesives and sealants has improved bonding strength and thermal stability in demanding environments. In electronics manufacturing, the compound contributes to the production of high-performance coatings that protect sensitive components from corrosion and wear. These applications demonstrate its versatility and importance across multiple sectors.

From an academic perspective, 2-isocyanobutane continues to be a subject of interest in chemical education and research. Its reaction mechanisms provide valuable insights into organic transformations, making it a staple in university laboratories for teaching synthetic strategies. Researchers studying isocyanate chemistry often utilize 14069-89-7 as a reference compound due to its well-documented properties and reactivity patterns. This ensures consistency and reproducibility in experimental protocols.

The safety profile of 2-isocyanobutane is another critical consideration in its handling and application. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure during synthesis or processing. Personal protective equipment (PPE) such as gloves, goggles, and respirators is recommended when working with this compound. Furthermore, adequate ventilation should be maintained to avoid inhalation risks.

In conclusion, 2-isocyanobutane (CAS No: 14069-89-7) remains a cornerstone in modern chemical manufacturing and research due to its multifaceted applications. From advanced polymer technologies to pharmaceutical development, this compound continues to drive innovation across industries worldwide. As scientific understanding evolves, further applications are likely to emerge, reinforcing its significance as a key chemical intermediate.

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